molecular formula C9H6Cl2F2O3 B1410916 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid CAS No. 1807178-38-6

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Cat. No.: B1410916
CAS No.: 1807178-38-6
M. Wt: 271.04 g/mol
InChI Key: OSBRTUWFXVSMLJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a chemical compound that has garnered interest in various fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting from readily available precursorsThis process often employs metal-based catalysts and specific reagents to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to balance efficiency and cost-effectiveness, making the compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired chemical or biological outcomes. The presence of chlorine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 5-(Difluoromethoxy)phenylacetic acid
  • 2,4-Dichloro-5-methoxyphenylacetic acid

Uniqueness

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid stands out due to the presence of both chlorine and fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties .

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, effects on neurotransmitter levels, and potential applications in drug development.

Chemical Structure and Properties

The compound features a dichloro and difluoromethoxy substituent on a phenylacetic acid backbone, which contributes to its unique chemical properties. The molecular formula is C9H7Cl2F2O3C_9H_7Cl_2F_2O_3, and its structure can be represented as follows:

Structure C9H7Cl2F2O3\text{Structure }\quad \text{C}_9\text{H}_7\text{Cl}_2\text{F}_2\text{O}_3

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity . A study highlighted its effectiveness against various bacterial and fungal strains. The results indicated that derivatives of this compound demonstrated potent bactericidal and fungicidal activities, particularly in modified forms such as those containing oxadiazole rings .

Table 1: Antimicrobial Efficacy of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
10aE. coli32 µg/mL
10dS. aureus16 µg/mL
11gC. albicans8 µg/mL

Effects on Neurotransmitter Levels

Another significant area of research involves the compound's impact on neurotransmitter levels in the brain. A study administered the compound to animal models and assessed changes in levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) across various brain regions during postnatal development. The findings revealed that:

  • NE levels increased initially but decreased by postnatal day 25.
  • DA levels showed similar fluctuations.
  • Serotonin levels were elevated in several brain regions at both early and later stages .

These alterations in neurotransmitter dynamics suggest potential implications for neurodevelopmental processes.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that the compound may inhibit certain enzyme activities or alter signal transduction pathways, leading to its observed biological effects.

MechanismDescription
Enzyme InhibitionModulation of enzyme activity involved in metabolic pathways.
Receptor InteractionBinding affinity to neurotransmitter receptors affecting signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A series of derivatives were synthesized and tested for antimicrobial properties, demonstrating that modifications significantly enhanced their efficacy against target pathogens .
  • Neurodevelopmental Impact : Longitudinal studies showed that chronic exposure to the compound during critical developmental windows affected neurotransmitter levels, suggesting caution in its application .
  • Potential Drug Development : The compound's unique structure has led to exploration as a potential candidate for new therapeutic agents targeting various diseases, including inflammatory conditions .

Properties

IUPAC Name

2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-3-6(11)7(16-9(12)13)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRTUWFXVSMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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